

# The Discovery of Curium-242 at Berkeley: A Technical Retrospective

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## Compound of Interest

Compound Name: Curium-242

Cat. No.: B1194629

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Berkeley, CA - In the summer of 1944, amidst the intense scientific endeavors of the Manhattan Project, a team of researchers at the University of California, Berkeley, led by Glenn T. Seaborg and including Ralph A. James and Albert Ghiorso, successfully synthesized and identified a new transuranic element: curium.<sup>[1][2]</sup> The isotope, **curium-242**, was produced through the bombardment of plutonium-239 with alpha particles accelerated by the 60-inch cyclotron at the Berkeley Radiation Laboratory.<sup>[1][2]</sup> This discovery, a pivotal moment in nuclear chemistry, was the result of meticulous experimental design and innovative chemical separation techniques. The chemical identification of the new element was subsequently carried out at the Metallurgical Laboratory at the University of Chicago.<sup>[1]</sup>

## Historical Context: The Dawn of the Actinide Era

The synthesis of **curium-242** was a significant step in the exploration of the actinide series of elements. Following the discovery of neptunium and plutonium, scientists were venturing into uncharted territory of the periodic table. The work was conducted under the secrecy of the Manhattan Project, with the primary focus of the broader research being the development of nuclear weapons.<sup>[1]</sup> Despite this overarching goal, the fundamental scientific curiosity to create and identify new, heavier elements drove this particular line of research. The discovery of curium, along with americium shortly thereafter, provided crucial data that supported Seaborg's actinide concept, which correctly placed the heaviest elements in the periodic table.

# Experimental Protocol for the Synthesis and Identification of Curium-242

The production and identification of **curium-242** involved a multi-stage process, from the preparation of the target material to the chemical separation and detection of the new element.

## Target Preparation

The target material consisted of plutonium-239. The preparation involved the following steps:

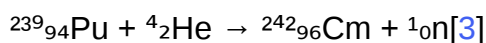
- A solution of plutonium nitrate was applied to a platinum foil.
- The solution was then evaporated to dryness.
- The foil was subsequently heated, causing the plutonium nitrate to undergo thermal decomposition to form a solid layer of plutonium(IV) oxide (PuO<sub>2</sub>).

## Alpha Particle Bombardment

The prepared plutonium-239 target was then subjected to bombardment with high-energy alpha particles (helium ions) using the 60-inch cyclotron at the University of California, Berkeley.

- Projectile: Alpha particles (<sup>4</sup>He)
- Target: Plutonium-239 (<sup>239</sup>Pu)
- Accelerator: 60-inch Cyclotron
- Bombardment Energy: 32 MeV

The nuclear reaction that occurred was:



This reaction resulted in the formation of the **curium-242** isotope and the release of a neutron.

## Chemical Separation and Identification

Following the bombardment, the minute quantities of newly formed **curium-242** had to be chemically separated from the bulk of the unreacted plutonium target and various fission products. This was a challenging task due to the similar chemical properties of the actinides. The separation process was as follows:

- The plutonium oxide target, along with the newly synthesized curium, was dissolved in nitric acid.
- The resulting solution was treated with a precipitating agent to separate the actinides from other elements.
- A critical step involved the use of ion-exchange chromatography to separate the trivalent curium from plutonium and other interfering ions. While the specific details of the resin and eluents used in the initial discovery are not readily available in all historical documents, this technique was crucial for the isolation of the new element.
- The final identification of **curium-242** was achieved by detecting its characteristic alpha decay.

The isolation of a visible quantity of curium, in the form of **curium-242** hydroxide, was later accomplished in 1947 by Louis B. Werner and Isadore Perlman.<sup>[1]</sup>

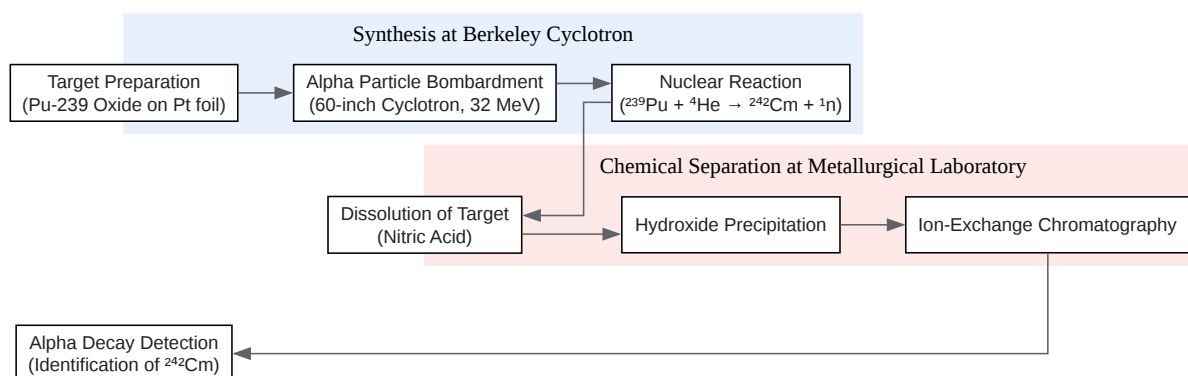
## Quantitative Data Summary

The following table summarizes the key quantitative data associated with the discovery of **curium-242**.

Parameter	Value	Reference(s)
Target Isotope	Plutonium-239 ( <sup>239</sup> Pu)	[1][2]
Projectile Particle	Alpha Particle ( <sup>4</sup> He)	[1][2]
Bombardment Energy	32 MeV	-
Product Isotope	Curium-242 ( <sup>242</sup> Cm)	[1][2]
Half-life of <sup>242</sup> Cm	~163 days	-
Primary Decay Mode	Alpha Decay	-

## Experimental Workflow and Logical Relationships

The process of discovering **curium-242** can be visualized as a logical workflow, from the initial hypothesis to the final identification.

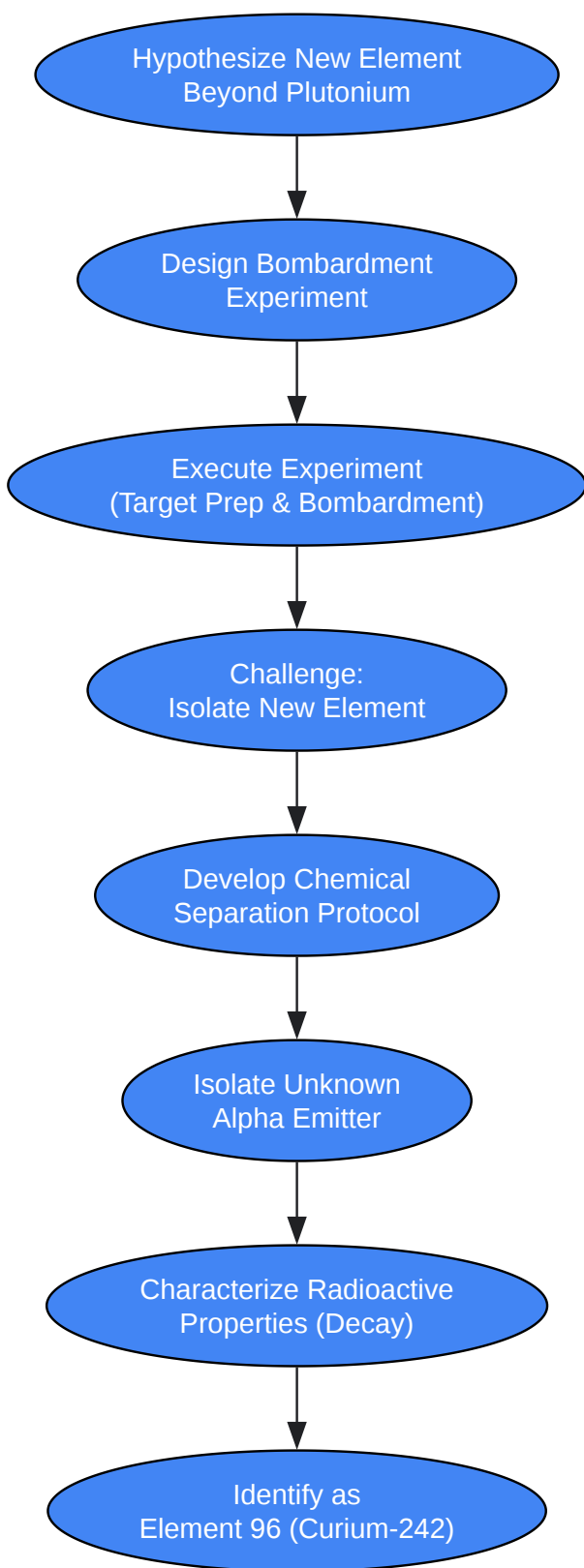


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*Experimental workflow for the discovery of **Curium-242**.*

## Signaling Pathways and Logical Relationships

The logical progression of the discovery can be further illustrated as a signaling pathway, where each step provides the "signal" for the next phase of the investigation.



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*Logical pathway of the discovery of **Curium-242**.*

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## References

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